molecular formula C4H9N3S B1224725 5-Methyl-1,3,5-triazinane-2-thione CAS No. 6746-27-6

5-Methyl-1,3,5-triazinane-2-thione

Cat. No.: B1224725
CAS No.: 6746-27-6
M. Wt: 131.2 g/mol
InChI Key: WMTPKWUDOPDAIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1,3,5-triazinane-2-thione can be synthesized through the cyclization of formaldehyde, carbamimidothioic acid, and methylamine. The reaction typically involves the following steps :

    Cyclization Reaction: Formaldehyde reacts with carbamimidothioic acid and methylamine under controlled conditions to form this compound.

    Reaction Conditions: The reaction is carried out in a solvent such as methanol, with triethylamine as a catalyst. The reaction mixture is heated to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution

Properties

IUPAC Name

5-methyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3S/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTPKWUDOPDAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217794
Record name Triazinthion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6746-27-6
Record name Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6746-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazinthion
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6746-27-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246414
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triazinthion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylhexahydro-1,3,5-triazine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAZINTHION
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary chemical reactions involving Triazinthion described in the research?

A1: The provided research highlights Triazinthion's role as a precursor in synthesizing substituted s-triazolo(3,4-f)as-triazines. For instance, reacting Triazinthion with methyl iodide yields a triazinylsulfide. [] This sulfide further reacts with various amines to generate substituted derivatives. [] Additionally, the research explores the formation of Triazinthion from Glyoxylic acid monohydrate and Isothiosemicarbazide. []

Q2: Can you elaborate on the synthesis of 1-Methyl-4-methylimino-6-benzylmercapto-1,2,3,4-tetrahydro-1,3,5-triazinethion-(2) and its connection to Triazinthion?

A2: While the research doesn't directly focus on the synthesis of 1-Methyl-4-methylimino-6-benzylmercapto-1,2,3,4-tetrahydro-1,3,5-triazinethion-(2), it does describe a related pathway. Isothiocarbamides react with carbon disulfide to yield thiadiazines, which can then rearrange into isothioammelides. [] This chemical transformation shares similarities with potential synthetic routes for the mentioned compound.

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